Product packaging for Diclofenac Sodium and Misoprostol(Cat. No.:)

Diclofenac Sodium and Misoprostol

Cat. No.: B12710425
M. Wt: 700.7 g/mol
InChI Key: HDEFOQFNRFJUCB-ZJJFNMROSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diclofenac Sodium and Misoprostol is a combination agent of significant interest in pharmacological and gastrointestinal research. Diclofenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . Misoprostol is a synthetic prostaglandin E1 (PGE1) analog that acts by replacing protective prostaglandins in the gastric mucosa that are depleted by NSAID activity . Its mechanism includes reducing gastric acid secretion from parietal cells and promoting beneficial increases in bicarbonate and mucus production . In research settings, this fixed-dose combination is primarily studied as a model for investigating strategies to mitigate the adverse gastrointestinal effects, such as ulceration and bleeding, that are commonly associated with long-term NSAID use . The combination provides a valuable tool for scientists exploring the pathways of inflammation, the cytoprotective mechanisms of the gastrointestinal tract, and the development of safer anti-inflammatory therapeutics. This product is supplied for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48Cl2NNaO7 B12710425 Diclofenac Sodium and Misoprostol

Properties

Molecular Formula

C36H48Cl2NNaO7

Molecular Weight

700.7 g/mol

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1

InChI Key

HDEFOQFNRFJUCB-ZJJFNMROSA-M

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Origin of Product

United States

Mechanistic Pharmacology of Diclofenac Sodium

Cyclooxygenase (COX) Inhibition Mechanisms

Diclofenac (B195802) exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com Diclofenac is known to inhibit both major isoforms of the COX enzyme, COX-1 and COX-2. researchgate.netjptcp.com

Investigation of COX-1 Inhibition

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate various physiological processes, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation. patsnap.com Diclofenac's inhibition of COX-1 is a key factor in some of its associated side effects. patsnap.com Studies have shown that diclofenac acts as a non-selective inhibitor of both COX-1 and COX-2. jptcp.com Research indicates that at therapeutic concentrations, diclofenac can significantly inhibit COX-1 activity. For instance, one study demonstrated a mean COX-1 inhibition of 50% with a diclofenac dose of 50 mg three times daily. ajmc.com This inhibition disrupts the production of homeostatic prostaglandins, which can lead to gastrointestinal complications. patsnap.com

Investigation of COX-2 Inhibition

The COX-2 enzyme is typically inducible, meaning its expression is upregulated at sites of inflammation by various mediators. nih.gov This isoform is primarily responsible for the production of prostaglandins that mediate inflammation and pain. patsnap.com Diclofenac's anti-inflammatory and analgesic properties are largely attributed to its inhibition of COX-2. patsnap.com Research has demonstrated that diclofenac is a potent inhibitor of COX-2. ajmc.com In vivo studies have shown that diclofenac can achieve a high degree of COX-2 inhibition. For example, a study using a daily dose of 50 mg of diclofenac three times a day resulted in a mean COX-2 inhibition of 93.9%. ajmc.com This potent inhibition of COX-2 at the site of inflammation is central to its therapeutic efficacy. nih.gov In silico studies have further elucidated this interaction, showing that diclofenac binds to amino acid residues within the COX-2 receptor, thereby blocking the conversion of arachidonic acid to prostaglandin (B15479496) PGG2. umm.ac.id

Research into Diclofenac's COX Selectivity Profile

The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While diclofenac inhibits both isoforms, research suggests it exhibits a degree of selectivity for COX-2. wikipedia.org The reported COX-2 selectivity of diclofenac varies in the literature, with some studies suggesting it is relatively equipotent in inhibiting both COX-1 and COX-2, while others indicate a preferential inhibition of COX-2. nih.govresearchgate.net

In vitro studies have shown that the concentration of diclofenac required to inhibit COX-1 activity by 50% is significantly higher than that needed to achieve the same level of inhibition for COX-2. ajmc.com Specifically, the concentration of diclofenac needed to reduce COX-1 activity by 50% is 29 times the concentration required to reduce COX-2 activity by the same amount. ajmc.com This suggests a greater potency towards COX-2. Comparative studies have found that diclofenac has a COX-2 selectivity profile similar to that of celecoxib, a known COX-2 selective inhibitor. researchgate.net However, it is important to note that the achieved selectivity in a clinical setting can be influenced by the dosage administered. ajmc.com

Inhibition of COX-1 and COX-2 by Various NSAIDs ajmc.com
NSAIDMean COX-1 Inhibition (%)Mean COX-2 Inhibition (%)
Diclofenac (50 mg 3x daily)5093.9
Ibuprofen (800 mg 3x daily)8971.4
Naproxen (500 mg 2x daily)9571.5
Meloxicam (15 mg daily)5377.5

Prostaglandin Synthesis Inhibition Research

The primary mechanism of action for diclofenac is the inhibition of prostaglandin synthesis. nih.govresearchgate.net By blocking the COX enzymes, diclofenac effectively reduces the production of various prostaglandins that play a central role in inflammation and pain signaling. patsnap.comdrugbank.com

Impact on Prostanoid Biosynthesis Pathways

Prostanoids are a subclass of eicosanoids consisting of prostaglandins (PGs), thromboxanes (TXs), and prostacyclins. The synthesis of these molecules begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). umm.ac.id PGH2 is subsequently metabolized by various specific synthases into different prostanoids, each with distinct biological activities.

Diclofenac's inhibition of COX-1 and COX-2 disrupts this entire cascade, leading to a significant reduction in the production of key prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). Diclofenac is considered one of the most potent inhibitors of PGE2 synthesis, a primary prostanoid that is elevated during an inflammatory response. It also inhibits the synthesis of thromboxanes, particularly thromboxane B2 (TXB2). This broad-spectrum inhibition of prostanoid biosynthesis is fundamental to its anti-inflammatory and analgesic effects. drugbank.com

Downstream Cellular Signaling Pathways Affected by Prostaglandin Reduction

The reduction in prostaglandin levels caused by diclofenac has significant downstream effects on various cellular signaling pathways. Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the surface of target cells. ahajournals.org The activation of these receptors triggers a cascade of intracellular signaling events.

For example, prostaglandin E2 (PGE2) can bind to four different subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different signaling pathways. nih.gov

EP1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium. ahajournals.org

EP2 and EP4 receptors are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). ahajournals.orgplos.org This pathway can influence a variety of cellular processes, including inflammation, cell proliferation, and immune responses. nih.govplos.org

EP3 receptors can couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. ahajournals.org

By reducing the amount of available prostaglandins, diclofenac effectively dampens the activation of these downstream signaling pathways. This modulation of cellular signaling contributes to its therapeutic effects by reducing vasodilation, leukocyte infiltration, and sensitization of nociceptive nerve endings. drugbank.com For instance, the reduction of PGE2 limits the activation of the EP2 and EP4 receptors on immune cells, which can influence T-cell differentiation and cytokine production. nih.gov

Prostaglandin Receptors and Their Primary Signaling Pathways ahajournals.org
ReceptorPrimary G-Protein CouplingDownstream Effect
EP1Gq↑ Intracellular Ca2+
EP2Gs↑ cAMP
EP3Gi↓ cAMP
EP4Gs↑ cAMP
IP (Prostacyclin)Gs↑ cAMP
TP (Thromboxane)Gq/Gi/Gs↑ Intracellular Ca2+, Modulates cAMP

Other Proposed Molecular Mechanisms of Diclofenac

While the primary anti-inflammatory, analgesic, and antipyretic properties of diclofenac are attributed to its inhibition of cyclooxygenase (COX) enzymes, extensive research has revealed a broader pharmacological profile. nih.govresearchgate.net Diclofenac's activity extends beyond COX inhibition, encompassing a variety of molecular pathways that may contribute to its high potency. nih.govwikipedia.org These additional mechanisms include the modulation of other inflammatory cascades, ion channels, and neurotransmitter systems.

Inhibition of Lipoxygenase Pathway and Phospholipase A2:

Some evidence suggests that diclofenac is unique among nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit the lipoxygenase pathway, which in turn reduces the formation of pro-inflammatory leukotrienes. wikipedia.orgatchealthcare.com.ph The drug may also inhibit phospholipase A2 (PLA2), a key enzyme that processes membrane phospholipids (B1166683) to form arachidonic acid, the precursor for both prostaglandins and leukotrienes. mdpi.comhaleonhealthpartner-ewa.com In fact, the three-dimensional structure of the complex formed between phospholipase A2 and diclofenac has been determined, showing that diclofenac occupies a favorable position in the substrate-binding hydrophobic channel. nih.gov This dual inhibition of both the cyclooxygenase and lipoxygenase pathways may explain its high therapeutic efficacy. mdpi.comnih.gov

At higher concentrations, diclofenac has been shown to reduce the formation of lipoxygenase products, not by direct enzyme inhibition, but by decreasing the intracellular levels of free arachidonic acid by enhancing its reincorporation into triglycerides. nih.gov

Modulation of Ion Channels:

Diclofenac has been shown to modulate various ion channels, which may contribute to its analgesic effects. nih.gov These interactions are generally not related to COX inhibition and may involve direct drug-channel interactions or interference with second messenger generation. nih.gov

Potassium (K+) Channels: Diclofenac can act as a positive allosteric modulator of KCNQ- and BK-potassium channels. wikipedia.orgproteopedia.org By opening these channels, it leads to hyperpolarization of the cell membrane, which can reduce neuronal excitability. wikipedia.orgproteopedia.org Studies have provided pharmacological evidence for the activation of K+ channels by diclofenac. wikipedia.org

Sodium (Na+) Channels: Diclofenac has been observed to block voltage-dependent sodium channels. wikipedia.orgproteopedia.org It inhibits the reactivation of these channels after they have been activated, a mechanism known as phase inhibition. wikipedia.orgproteopedia.org

Calcium (Ca2+) Channels: Research on neonatal rat ventricular cardiomyocytes has shown that diclofenac can inhibit L-type Ca2+ channels in a dose-dependent manner. semanticscholar.org

Acid-Sensing Ion Channels (ASICs): Diclofenac can block acid-sensing ion channels. nih.govwikipedia.orgproteopedia.org These channels are involved in nociception, and their inhibition by diclofenac may contribute to its pain-relieving effects. wikipedia.org

Modulation of Ion Channels by Diclofenac

Ion Channel TypeEffect of DiclofenacPotential ConsequenceReference
Potassium (K+) Channels (KCNQ, BK)Positive allosteric modulation (activation)Hyperpolarization of cell membrane, reduced neuronal excitability wikipedia.orgproteopedia.org
Voltage-Dependent Sodium (Na+) ChannelsBlockade (phase inhibition)Inhibition of channel reactivation wikipedia.orgproteopedia.org
L-type Calcium (Ca2+) ChannelsInhibitionSuppression of calcium influx semanticscholar.org
Acid-Sensing Ion Channels (ASICs)BlockadeInhibition of nociceptive signaling nih.govwikipedia.orgproteopedia.org

Influence on Other Signaling Pathways and Receptors:

Diclofenac's mechanism of action also involves several other signaling pathways and receptors that are implicated in inflammation and pain. nih.gov

Nitric Oxide (NO) Pathway: Research suggests that diclofenac can activate the nitric oxide-cGMP antinociceptive pathway. nih.govncats.io However, other studies have shown that in cultured astrocytes and microglia, diclofenac can enhance proinflammatory cytokine-induced nitric oxide production through NF-κB signaling, which may lead to cell damage. nih.govresearchgate.netnih.gov

Substance P: There is evidence that diclofenac can reduce increased levels of substance P, a proinflammatory neuropeptide involved in nociception, in the synovial fluid of patients with rheumatoid arthritis. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: Inhibition of NMDA receptor hyperalgesia is another proposed mechanism. nih.govresearchgate.net The analgesic effects of diclofenac on muscle pain are reported to be mediated by peripheral NMDA pain receptors. mdpi.comnih.gov

Thromboxane-Prostanoid Receptor: Diclofenac may inhibit the thromboxane-prostanoid receptor. nih.govncats.io

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Inhibition of PPARγ is another potential mechanism of action. nih.govncats.io

Interleukin-6 (IL-6): Diclofenac may alter the production of the proinflammatory cytokine Interleukin-6. nih.govresearchgate.net

P-glycoprotein (P-gp): Studies have shown that diclofenac treatment can increase the expression and activity of P-glycoprotein at the blood-brain barrier. plos.org

Proton-Coupled Amino Acid Transporter (PAT1): In vitro studies have demonstrated that diclofenac can act as a non-translocated inhibitor of the intestinal proton-coupled amino acid transporter (PAT1). mdpi.com

Additional Molecular Targets of Diclofenac

TargetEffect of DiclofenacPotential ConsequenceReference
Nitric Oxide-cGMP PathwayActivation (antinociceptive) / Enhancement of production (proinflammatory)Pain modulation / Potential for cell damage nih.govncats.ionih.govresearchgate.netnih.gov
Substance PInhibition/ReductionReduced nociception nih.gov
NMDA ReceptorsInhibition of hyperalgesiaAnalgesia nih.govresearchgate.netmdpi.comnih.gov
Thromboxane-Prostanoid ReceptorInhibitionAnti-inflammatory effect nih.govncats.io
PPARγInhibitionModulation of inflammation and metabolism nih.govncats.io
Interleukin-6 (IL-6)Alteration of productionModulation of inflammatory response nih.govresearchgate.net
P-glycoprotein (P-gp)Increased expression and activityAltered drug transport across blood-brain barrier plos.org
Proton-Coupled Amino Acid Transporter (PAT1)Non-translocated inhibitionAltered intestinal amino acid transport mdpi.com

Mechanistic Pharmacology of Misoprostol

Prostaglandin (B15479496) E1 (PGE1) Analog Activity and Receptor Interaction Research

Misoprostol (B33685) is structurally designed to mimic the actions of naturally occurring PGE1. wikipedia.orgnumberanalytics.com This analog activity is central to its pharmacological effects. Research has demonstrated that misoprostol and its active metabolite, misoprostol acid, bind to and activate prostaglandin E receptors. numberanalytics.compatsnap.com This interaction is the initial step in a cascade of events that ultimately modulate gastric acid secretion and enhance the defensive properties of the gastric mucosa. numberanalytics.com

The development of misoprostol as a stable and orally active compound was a significant advancement, as natural PGE1 is rapidly metabolized and not suitable for oral administration. mdedge.com In vitro studies utilizing tritiated misoprostol acid as a ligand have been instrumental in identifying and characterizing specific prostaglandin receptors on canine parietal cells. fda.gov These studies have shown that the binding of misoprostol to these receptors is a key determinant of its antisecretory activity. fda.gov Furthermore, the crystal structure of misoprostol's free acid form bound to the prostaglandin E2 receptor 3 (EP3) has been resolved, providing atomic-level detail of this critical interaction. nih.gov This structural information reveals a completely enclosed binding pocket, which likely contributes to the long residence time of misoprostol on the receptor. nih.gov

Gastric Antisecretory Mechanisms Research

A primary pharmacological action of misoprostol is the inhibition of gastric acid secretion. foiservices.comhres.ca This effect is a direct consequence of its interaction with prostaglandin receptors on parietal cells in the stomach. nih.govaapharma.ca

Misoprostol has been shown to be a potent inhibitor of both basal (resting) and stimulated gastric acid secretion. fda.govnih.gov It effectively reduces acid secretion stimulated by various factors, including meals, histamine (B1213489), pentagastrin (B549294), and caffeine. fda.govnih.gov

In healthy human subjects, a 200 mcg dose of misoprostol was found to inhibit basal acid secretion by 100%. hres.ca Studies in healthy male volunteers demonstrated that misoprostol significantly reduced basal acid secretion by 91% to 93% across different doses. nih.gov The inhibitory effect of misoprostol on food-stimulated intragastric acidity has been observed to be significant for up to two hours after administration. nih.gov Animal studies in dogs have also confirmed that misoprostol inhibits gastric acid secretion stimulated by histamine, pentagastrin, and meals. foiservices.com Research in rats has shown that misoprostol decreases acid secretion during pentagastrin stimulation without reducing gastric mucosal blood flow, indicating a direct inhibitory effect on the parietal cells. nih.gov

Table of Research Findings on Misoprostol's Inhibition of Gastric Acid Secretion

Study Type Stimulus Species Key Findings Citation
Clinical Trial Basal Human 100% inhibition of basal acid secretion with 200 mcg dose. hres.ca
Clinical Trial Basal Human 91-93% reduction in basal acid secretion with 200-800 mcg doses. nih.gov
Clinical Trial Food Human Significant inhibition of food-stimulated acidity for 2 hours post-dosing. nih.gov
Clinical Trial Pentagastrin Human 27-51% reduction in mean 2-hour acid secretion with 200-800 mcg doses. nih.gov
Animal Study Histamine, Pentagastrin, Meal Dog Inhibition of stimulated gastric acid secretion. foiservices.com
Animal Study Pentagastrin Rat Decreased acid secretion without decreasing mucosal blood flow. nih.gov

Role of Parietal Cell Receptors in Gastric Acid Secretion Modulation

Misoprostol, a synthetic analogue of prostaglandin E1, plays a significant role in modulating gastric acid secretion through its interaction with specific receptors on parietal cells in the stomach. drugbank.comnih.govpatsnap.com These parietal cells are the primary producers of gastric acid. patsnap.com The mechanism of action involves misoprostol binding to prostaglandin E1 (PGE1) receptors on the surface of these cells. nih.govpatsnap.comgpnotebook.com This binding action inhibits the secretion of both basal (resting) and nocturnal gastric acid. nih.gov Furthermore, it curtails acid secretion stimulated by various factors including food, alcohol, nonsteroidal anti-inflammatory drugs (NSAIDs), histamine, and caffeine. nih.gov

Gastric Mucosal Protective Mechanisms Research

Beyond its role in reducing gastric acid, misoprostol exhibits significant protective effects on the gastric mucosa through multiple mechanisms. numberanalytics.compfizermedicalinformation.com These protective actions are crucial for preventing and healing the mucosal damage that can be caused by agents like NSAIDs. pfizermedicalinformation.com Research indicates that misoprostol's protective capacity is multifaceted, involving the enhancement of the mucosa's natural defense systems. numberanalytics.comnih.gov

Research on Promotion of Bicarbonate and Mucus Production

A primary protective mechanism of misoprostol is its ability to stimulate the production of mucus and bicarbonate in the gastrointestinal tract. drugbank.compatsnap.comgpnotebook.com This increased secretion acts as a physiological barrier, helping to neutralize gastric acid and shield the mucosal lining from damage. patsnap.comnumberanalytics.com Studies have demonstrated a dose-dependent increase in mucus secretion following misoprostol administration. hres.ca For instance, research in healthy volunteers showed that misoprostol at doses of 200, 400, and 800 mcg increased basal mucus secretion by 37%, 82%, and 95% respectively. hres.ca

This enhanced production of a protective mucus layer, coupled with increased bicarbonate secretion in the duodenum, is a key component of misoprostol's cytoprotective effect. drugbank.comgpnotebook.comhres.ca The thickening of the mucosal bilayer reduces the backflow of hydrogen ions into the mucosa, further preserving its integrity. nih.gov It's important to note that while misoprostol's ability to increase bicarbonate and mucus production has been clearly demonstrated, in humans this effect is typically observed at doses of 200 mcg and above, which are also doses that inhibit gastric acid secretion. e-lactancia.org This makes it challenging to definitively separate the mucosal protective effects from the antisecretory effects in a clinical context. e-lactancia.org

Table 1: Effect of Misoprostol on Basal Mucus Secretion

Misoprostol Dose Increase in Mucus Secretion Statistical Significance
200 mcg 37% Not specified
400 mcg 82% p < 0.05
800 mcg 95% p < 0.01

Data sourced from a study in healthy male volunteers. hres.ca

Modulation of Gastric Mucosal Blood Flow

Misoprostol also contributes to the protection of the gastric mucosa by modulating its blood flow. gpnotebook.comhres.ca Adequate blood flow is essential for maintaining the health and integrity of the mucosal tissue. droracle.ai Research has shown that misoprostol can increase gastric mucosal blood flow. gpnotebook.comhres.cahres.ca In one study using a canine gastric chamber model, topical application of misoprostol resulted in a transient but significant 18% increase in gastric mucosal blood flow (GMBF). nih.gov

However, the precise role of sustained increased blood flow in misoprostol's protective action is a subject of ongoing research. In the same canine study, despite the initial increase, GMBF returned to baseline levels and subsequently decreased during aspirin (B1665792) administration, yet the mucosa remained protected. nih.gov This suggests that the maintenance of GMBF may not be the primary mechanism for cytoprotection by misoprostol in all contexts. nih.gov Another study in a sepsis model in cats found that while topical misoprostol did increase gastric mucosal blood flow early in sepsis, its protective effect was not dependent on this increased flow. bmj.com Conversely, research in cirrhotic rats, which have depressed gastric prostaglandin synthesis, showed that topically applied misoprostol caused significantly greater increases in gastric perfusion velocity compared to controls, suggesting that in certain conditions, this vascular effect is more pronounced. nih.gov

Contribution to Mucosal Integrity and Barrier Function

Misoprostol reinforces the integrity and barrier function of the gastric mucosa through several actions. nih.gov The combination of reduced gastric acid and enhanced mucus and bicarbonate secretion creates a more favorable environment for the mucosal lining. nih.govpatsnap.com This leads to a thickening of the mucosal bilayer, which enhances the regulation of mucosal blood flow and helps preserve the mucosa's capacity to regenerate new cells. drugbank.comnih.gov

Studies have shown that misoprostol can protect the gastric mucosa from various irritants. hres.ca In endoscopic studies, misoprostol significantly inhibited damage to the gastroduodenal mucosa induced by aspirin, tolmetin, and ethanol. nih.gov One study highlighted that the protective effects of misoprostol against ethanol-induced injury were significantly greater than those of cimetidine (B194882), even when cimetidine was given at a dose that effectively suppresses acid secretion. nih.govhres.ca This indicates that misoprostol possesses a mucosal protective property that is independent of its antisecretory action. nih.govhres.ca The basis for this effect is thought to involve a direct action on the barrier functions of the stomach. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Diclofenac (B195802) Sodium
Misoprostol
Prostaglandin E1
Histamine
Cimetidine
Aspirin
Tolmetin
Ibuprofen
Naproxen
Piroxicam
Mifepristone
Methotrexate
Bradykinin (B550075)
Indomethacin (B1671933)
Antipyrine
Propranolol
Diazepam
Sucralfate
Ethanol

Integrated Pharmacodynamics of Diclofenac Sodium and Misoprostol

Combined Modulation of Prostaglandin (B15479496) Pathways and Effects on Biological Systems

The combination of diclofenac (B195802) and misoprostol (B33685) results in a dual modulation of prostaglandin-mediated pathways, producing a net therapeutic benefit.

Diclofenac's Action: As a non-selective NSAID, diclofenac reversibly inhibits both COX-1 and COX-2 enzymes. jptcp.comnih.gov Inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects by reducing the synthesis of prostaglandins (B1171923) like PGE2 at sites of inflammation. nih.gov However, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions, particularly in the GI tract, where prostaglandins are vital for maintaining mucosal integrity. jptcp.comresearchgate.net

Misoprostol's Action: Misoprostol is a synthetic analog of prostaglandin E1. hres.capatsnap.com It exerts its effects by directly binding to prostaglandin receptors on various cells, including the parietal and epithelial cells of the stomach. patsnap.comnumberanalytics.com This binding mimics the action of natural prostaglandins, effectively replacing those whose synthesis has been blocked by diclofenac. fiveable.me

The integrated effect is a systemic reduction of inflammatory prostaglandins by diclofenac, providing pain relief, coupled with a localized restoration of protective prostaglandin effects in the stomach by misoprostol, thereby safeguarding the gastric lining. pfizermedicalinformation.com

Table 1: Combined Modulation of Prostaglandin Pathways
CompoundTarget Enzyme/ReceptorEffect on Prostaglandin Synthesis/ActionPrimary Biological System AffectedOutcome
Diclofenac SodiumCOX-1 and COX-2 EnzymesInhibition of SynthesisPeripheral Tissues (Inflammation) & Gastric MucosaReduced Inflammation & Pain; Reduced Gastric Protection
MisoprostolProstaglandin E1 ReceptorsMimics/Replaces ProstaglandinsGastric MucosaRestored Gastric Protection
Combined Effect N/A Selective Restoration Whole Body Anti-inflammatory/Analgesic Effect with Gastric Protection

Mechanistic Research on Counteracting NSAID-Induced Gastrointestinal Damage

The gastroprotective effect of misoprostol in the context of diclofenac therapy is a result of its ability to counteract multiple damage pathways initiated by the NSAID.

Diclofenac-induced GI toxicity is significantly mediated by its inhibition of the COX-1 enzyme, which is constitutively expressed in the gastric mucosa and plays a crucial housekeeping role. researchgate.netyoutube.com The inhibition of COX-1 leads to a deficiency of prostaglandins, which are essential for several protective functions:

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins promote the secretion of a thick mucus layer and bicarbonate ions, which form a protective barrier against the corrosive effects of gastric acid. patsnap.comfda.gov Their depletion by diclofenac weakens this barrier.

Maintenance of Mucosal Blood Flow: Prostaglandins help maintain adequate blood flow to the gastric mucosa, which is vital for delivering oxygen and nutrients and removing waste products, thus supporting the health and repair of epithelial cells. hres.ca Inhibition of these prostaglandins can lead to reduced blood flow and mucosal ischemia.

Cellular Proliferation and Repair: Prostaglandins are involved in promoting the proliferation of epithelial cells, facilitating the rapid repair of any mucosal damage. hres.ca

Studies have shown that the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2. wjgnet.com Inhibition of COX-1 can lead to an upregulation of COX-2 expression in the gastric mucosa, and the prostaglandins produced by COX-2 may serve as a compensatory mechanism to help maintain mucosal integrity. wjgnet.com

Beyond prostaglandin inhibition, diclofenac can exert direct toxic effects on the gastrointestinal epithelium through COX-independent mechanisms.

Uncoupling of Mitochondrial Oxidative Phosphorylation: Diclofenac can interfere with mitochondrial function by acting as an uncoupler of oxidative phosphorylation. mdpi.comekb.eg This process reduces the production of cellular ATP, which is critical for maintaining cellular integrity and function. ATP depletion can damage the intercellular junctions in the GI tract, leading to increased mucosal permeability and cell death. mdpi.com Diclofenac has also been shown to induce mitochondrial permeability transition pore (MPT) opening, which dissipates the proton gradient across the inner mitochondrial membrane, further impairing energy production. mdpi.comnih.gov

Disruption of Intestinal Permeability: Diclofenac can directly increase the permeability of the intestinal barrier. frontiersin.orgnih.gov This allows for the translocation of luminal aggressors such as bacteria, bile acids, and toxins across the epithelial barrier, triggering an inflammatory response. frontiersin.org Studies using primary human intestinal epithelial cells have shown that diclofenac disrupts the tight junctions that are essential for maintaining the barrier function. altisbiosystems.com This increased permeability can lead to inflammation, erosions, and ulceration. frontiersin.org

Research has identified gastric hypermotility as a key initial event in the pathogenesis of NSAID-induced gastric damage. nih.govnih.gov This response is causally linked to prostaglandin deficiency resulting from COX-1 inhibition. wjgnet.comnih.gov The enhanced gastric motility is thought to cause rhythmic hypercontractions of the stomach, leading to microcirculatory disturbances and ischemic-reperfusion-like changes that contribute to mucosal injury. nih.gov

The cornerstone of misoprostol's protective mechanism is the direct restoration of prostaglandin levels in the gastric mucosa, thereby counteracting the deficiency caused by diclofenac. hres.canih.gov As a synthetic PGE1 analog, misoprostol binds to prostaglandin receptors on gastric epithelial and parietal cells, initiating a cascade of protective effects. patsnap.comnumberanalytics.com

Table 2: Protective Mechanisms of Misoprostol in the Gastric Mucosa
Protective MechanismDescription of ActionReference
Increased Mucus ProductionStimulates the secretion of viscous mucus, which acts as a physical barrier between the gastric lining and luminal acid. patsnap.comfda.govnumberanalytics.com
Increased Bicarbonate SecretionEnhances the secretion of bicarbonate into the mucus layer, neutralizing hydrogen ions before they can reach the epithelial cells. patsnap.comnumberanalytics.comnumberanalytics.com
Inhibition of Gastric Acid SecretionBinds to receptors on parietal cells, inhibiting basal and stimulated gastric acid secretion. This effect is more pronounced at higher doses. patsnap.comfda.gov
Increased Mucosal Blood FlowHelps maintain or increase blood flow to the mucosa, ensuring cellular integrity and facilitating repair processes. hres.ca

By replenishing the local supply of prostaglandins, misoprostol effectively restores the stomach's natural defense and repair mechanisms that are compromised by diclofenac. fiveable.menih.gov This targeted replacement allows for the continued use of the effective anti-inflammatory agent while significantly reducing the risk of developing gastric and duodenal ulcers. nih.gov

Pharmacokinetic Research

Absorption Profiles of Diclofenac (B195802) and Misoprostol (B33685) in Research Models

The absorption of both diclofenac and misoprostol is a critical first step in their therapeutic action. Research has shown that both compounds are extensively absorbed following oral administration. nih.gov

Diclofenac: After oral administration, diclofenac is completely absorbed from the gastrointestinal tract. drugbank.comfda.gov However, it undergoes significant first-pass metabolism, meaning that only about 50-60% of the drug reaches the systemic circulation unchanged. drugbank.comfda.govnih.gov The rate of absorption can vary depending on the formulation and the presence of food. nih.gov For instance, enteric-coated tablets, designed to protect the stomach, can lead to variable peak plasma concentrations (Cmax) and time to reach Cmax (Tmax). nih.gov In some cases, irregular or multiple peaks in plasma concentration profiles have been observed, which may be better described by multi-segment absorption models. oup.com Research in dog models has also explored transbuccal absorption, indicating that diclofenac sodium can permeate the buccal mucosa. acs.org

Misoprostol: Misoprostol is also rapidly absorbed after oral administration. nih.govnumberanalytics.com It is quickly converted to its active metabolite, misoprostol acid, which is detectable in plasma. nih.govglowm.com In fact, the parent compound, misoprostol, is typically not found in plasma after oral dosing. nih.govhres.ca Peak plasma concentrations of misoprostol acid are generally reached within 12 to 30 minutes. nih.govnumberanalytics.com The rate and extent of absorption can be influenced by the route of administration, with sublingual and oral routes leading to faster absorption compared to vaginal administration. researchgate.netnih.gov Food and concomitant antacid use can decrease the rate and total availability of misoprostol acid, though this is not always considered clinically significant. glowm.compfizermedicalinformation.com

The pharmacokinetic profiles of both diclofenac and misoprostol, when administered as a fixed-dose combination tablet, are similar to their profiles when administered as separate tablets. pfizermedicalinformation.comdrugs.com

Metabolism Pathways in Research Models

Once absorbed, both diclofenac and misoprostol undergo extensive metabolism, primarily in the liver.

Diclofenac Metabolism (e.g., Glucuronidation, Sulfation, Cytochrome P450 Enzymes)

Diclofenac is extensively metabolized in the liver through several key pathways. ontosight.ai The primary routes of metabolism involve hydroxylation and subsequent conjugation. nih.gov

Cytochrome P450 (CYP) Enzymes: Several CYP enzymes are responsible for the initial hydroxylation of diclofenac. ontosight.ai

CYP2C9 is the primary enzyme involved in the formation of the major metabolite, 4'-hydroxydiclofenac. nih.govnih.gov It also contributes to the formation of a minor metabolite, 3'-hydroxydiclofenac. nih.gov

CYP3A4 is predominantly involved in the formation of another minor metabolite, 5-hydroxydiclofenac. nih.gov

Other CYP enzymes like CYP2C8 and CYP2C19 may also play a lesser role. nih.govresearchgate.net

Glucuronidation and Sulfation: Following hydroxylation, both the parent diclofenac molecule and its hydroxylated metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govontosight.ainih.gov Acyl glucuronidation of diclofenac itself is a significant pathway, primarily catalyzed by the enzyme UGT2B7. nih.gov These conjugation reactions produce more water-soluble compounds that are more easily excreted. nih.gov

The major metabolites of diclofenac, such as 4'-hydroxydiclofenac, are generally considered to have weak pharmacological activity. fda.gov However, some reactive intermediates formed during metabolism, such as quinone imines, have been implicated in potential hepatotoxicity. nih.govtandfonline.com

Misoprostol Metabolism (e.g., De-esterification to Active Metabolite, Further Reduction)

Misoprostol is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. nih.gov

De-esterification: The primary and most crucial metabolic step for misoprostol is rapid de-esterification to its active metabolite, misoprostol acid (also known as SC-30695). nih.govnih.govdrugbank.com This conversion happens quickly, and as a result, the parent misoprostol is not detectable in plasma after oral administration. nih.govhres.ca

Further Metabolism: Misoprostol acid undergoes further metabolic conversion through pathways typically associated with fatty acid metabolism. nih.govhres.ca These include:

Beta-oxidation of the alpha side chain. nih.gov

Omega-oxidation of the beta side chain. nih.gov

Reduction to prostaglandin (B15479496) F analogs. nih.gov

These subsequent metabolic steps lead to the formation of inactive metabolites that are then excreted from the body. nih.gov

Excretion Pathways in Research Models

Following metabolism, the byproducts of diclofenac and misoprostol are eliminated from the body through various excretion pathways.

Diclofenac: The elimination of diclofenac and its metabolites occurs through both urinary and biliary excretion. nih.gov

Approximately 65% of a dose is excreted in the urine, primarily as glucuronide and sulfate conjugates of the metabolites. fda.govnih.gov

The remaining approximately 35% is excreted in the bile. fda.govnih.gov

Very little (less than 1%) of the unchanged diclofenac is excreted in the urine. fda.govnih.gov

The terminal half-life of unchanged diclofenac is about 2 hours. fda.gov

In rat models, diclofenac and its metabolites have been detected in bile, with levels peaking within a few hours of administration. nih.gov

Misoprostol: The metabolites of misoprostol are primarily excreted in the urine. nih.gov

A significant portion of an administered dose, around 73%, is recovered in the urine as inactive metabolites. drugbank.comaapharma.ca

A smaller amount is excreted in the feces. hres.ca

The elimination half-life of misoprostol acid is short, approximately 20 to 40 minutes. numberanalytics.comglowm.com

Pharmacokinetic Interaction Research between Diclofenac and Misoprostol

A key area of investigation has been whether the co-administration of diclofenac and misoprostol affects the pharmacokinetics of either drug.

Assessment of Pharmacokinetic Interaction at Steady-State

Studies have been conducted to assess the potential for a drug-drug interaction when diclofenac and misoprostol are taken together repeatedly, reaching a steady-state concentration in the body. The consensus from this research is that there is no significant pharmacokinetic interaction between the two drugs. pfizermedicalinformation.comdrugs.comnih.govnih.gov

The pharmacokinetic profiles of both diclofenac and its active metabolite, misoprostol acid, when administered as a fixed-combination tablet, are similar to the profiles observed when the two drugs are given as separate tablets. pfizermedicalinformation.comdrugs.com Multiple-dose studies have confirmed the lack of interaction at steady-state. nih.govnih.gov This means that diclofenac and misoprostol can be given in a combination dosage form without one drug altering the absorption, distribution, metabolism, or excretion of the other. nih.gov

While some studies have noted slight, but not statistically significant, variations in plasma diclofenac concentrations, these have been attributed to inter-individual variations in how different people process the drug, rather than an interaction with misoprostol. nih.gov One study did find that co-administration of misoprostol with a sustained-release formulation of diclofenac significantly reduced the area under the curve (AUC) and the maximum concentration (Cmax) of diclofenac. tci-thaijo.org However, the absorption rate constant and absorption half-life of diclofenac were not significantly changed. tci-thaijo.org

Pharmacokinetic Parameters of Diclofenac and Misoprostol (as Misoprostol Acid)

ParameterDiclofenacMisoprostol Acid
Time to Peak Concentration (Tmax)~1.5-2 hours (enteric-coated) drugbank.com~12-30 minutes nih.govnumberanalytics.com
Protein Binding>99% fda.govpfizermedicalinformation.com<90% nih.govhres.ca
Primary Metabolism SiteLiver ontosight.aiLiver glowm.com
Primary Excretion RouteUrine (~65%) and Bile (~35%) fda.govnih.govUrine nih.gov
Elimination Half-Life~2 hours fda.gov~20-40 minutes numberanalytics.comglowm.com

Impact of Dietary Conditions on Absorption Kinetics in Research Models

The presence of food in the gastrointestinal tract has a notable effect on the absorption kinetics of both diclofenac sodium and misoprostol when administered as a combination tablet. fda.govfda.gov Studies conducted on healthy volunteers under fed and fasted conditions have demonstrated that co-administration with food, particularly a high-fat meal, alters key pharmacokinetic parameters. hres.cafda.gov

For the diclofenac component, the presence of food delays the onset of absorption and reduces the peak plasma concentration (Cmax). fda.gov The time to reach peak concentration (Tmax) is prolonged, while the Cmax is decreased. hres.ca Similarly, for misoprostol, which is rapidly absorbed and converted to its active metabolite, misoprostol acid, food diminishes the maximum plasma concentration and reduces its total bioavailability (AUC). pfizermedicalinformation.comfda.gov The Tmax for both diclofenac and misoprostol acid is prolonged when the combination product is taken with food. hres.ca One study noted that while the rate of diclofenac absorption is decreased by food, the extent of absorption is not significantly changed. fda.gov

Table 1: Effect of Food on Pharmacokinetic Parameters of Diclofenac and Misoprostol Acid

CompoundParameterEffect of FoodApproximate Change
DiclofenacCmax (Peak Concentration)Decreased~25-53% reduction hres.cafda.gov
Tmax (Time to Peak Concentration)Prolonged~50-100% increase hres.cafda.gov
AUC (Total Bioavailability)No significant change / slight decreaseVariable results hres.cafda.gov
Misoprostol AcidCmax (Peak Concentration)Decreased~50% reduction hres.ca
Tmax (Time to Peak Concentration)Prolonged~100% increase hres.ca
AUC (Total Bioavailability)ReducedAvailability is diminished pfizermedicalinformation.comfda.gov

Disposition Studies in Specific Research Models (e.g., Renal Impairment Models, Hepatic Impairment Models)

The disposition of diclofenac and misoprostol has been evaluated in research models representing specific organ impairment to understand how these conditions affect the drugs' pharmacokinetics.

Renal Impairment Models:

Studies on the disposition of diclofenac in models with renal impairment have shown that the pharmacokinetics are not significantly altered. In subjects with varying degrees of renal impairment (creatinine clearance 3 to 42 mL/min), the area under the curve (AUC) values and elimination rates for diclofenac were found to be comparable to those in healthy individuals. fda.govfda.gov

In contrast, the pharmacokinetics of misoprostol's active metabolite, misoprostol acid, are significantly affected by severe renal impairment. In a study involving subjects with severe renal impairment requiring hemodialysis (mean creatinine (B1669602) clearance of 6.2 mL/min/1.73m²), a single dose of misoprostol resulted in an approximate doubling of the elimination half-life (t½), Cmax, and AUC for misoprostol acid when compared to healthy subjects. pfizermedicalinformation.comdrugs.com

Hepatic Impairment Models:

In research models of hepatic impairment, the disposition of the two compounds shows different responses. For diclofenac, studies in subjects with biopsy-confirmed cirrhosis or chronic active hepatitis did not find significant differences in diclofenac concentrations or urinary elimination values compared to healthy control subjects. fda.govfda.gov

However, the disposition of misoprostol acid is altered in the presence of hepatic impairment. A study in subjects with mild to moderate hepatic impairment demonstrated that the mean AUC and Cmax for misoprostol acid were approximately twice as high as the values observed in healthy subjects. pfizermedicalinformation.comfda.govfda.gov

Table 2: Pharmacokinetic Changes in Specific Research Models

Impairment ModelCompoundPharmacokinetic Finding
Renal ImpairmentDiclofenacAUC and elimination rates are comparable to healthy subjects. fda.govfda.gov
Misoprostol AcidIn severe impairment, t½, Cmax, and AUC are approximately doubled. pfizermedicalinformation.comdrugs.com
Hepatic ImpairmentDiclofenacConcentrations and urinary elimination are comparable to healthy subjects. fda.govfda.gov
Misoprostol AcidIn mild to moderate impairment, mean AUC and Cmax are approximately doubled. pfizermedicalinformation.comfda.gov

Pre Clinical and in Vitro Research Models for Mechanistic Studies

In Vitro Studies on Cellular Mechanisms

Canine Parietal Cell Studies and Receptor Binding Assays

In vitro studies utilizing enriched canine parietal cells have been instrumental in elucidating the specific cellular interactions of misoprostol (B33685), the gastroprotective component of the diclofenac (B195802) sodium and misoprostol combination. pfizermedicalinformation.compfizermedicalinformation.comnih.gov These studies have successfully identified and characterized specific prostaglandin (B15479496) E (PGE) receptors on these acid-secreting cells. pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov

Through the use of tritiated misoprostol free acid as a ligand, researchers have demonstrated that receptor binding is a saturable, reversible, and stereo-specific process. pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov The affinity of these receptor sites for misoprostol and its active metabolite, misoprostol free acid, is high. pfizermedicalinformation.compfizermedicalinformation.comosti.gov This high affinity is also observed for other E-type prostaglandins (B1171923), but notably not for F or I-type prostaglandins, nor for unrelated compounds like histamine (B1213489) or cimetidine (B194882). pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov

The correlation between the receptor-site affinity for misoprostol and its antisecretory activity is strong, suggesting that these specific receptors are the primary mediators of its gastric acid-inhibiting effects. pfizermedicalinformation.compfizermedicalinformation.com It is hypothesized that these receptors enable misoprostol to exert a topical effect when administered. pfizermedicalinformation.com

Table 1: Receptor Binding Characteristics of Misoprostol Free Acid in Canine Parietal Cells

Parameter Finding Citation
Ligand Used Tritiated Misoprostol Free Acid nih.govosti.gov
Binding Nature Saturable, Reversible, Stereo-specific pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov
Receptor Affinity High for Misoprostol, Misoprostol Free Acid, and other E-type Prostaglandins pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov
Receptor Specificity Low for F or I-type Prostaglandins, Histamine, Cimetidine pfizermedicalinformation.compfizermedicalinformation.comnih.govosti.gov
Binding Correlation Correlates well with antisecretory activity pfizermedicalinformation.compfizermedicalinformation.com

In Vitro Prostaglandin Synthesis Inhibition Assays

Diclofenac's primary mechanism of action involves the potent inhibition of prostaglandin (PG) synthesis. pfizermedicalinformation.comfda.gov In vitro assays have confirmed that diclofenac is a powerful inhibitor of the cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which are essential for the conversion of arachidonic acid into prostaglandins. pfizermedicalinformation.com This inhibition is a key factor in its anti-inflammatory effects. pfizermedicalinformation.commdpi.com

Prostaglandins are known mediators of inflammation and also play a crucial role in sensitizing afferent nerves and potentiating the pain-inducing action of bradykinin (B550075) in animal models. pfizermedicalinformation.comfda.gov By inhibiting PG synthesis, diclofenac effectively reduces the levels of these mediators in peripheral tissues. pfizermedicalinformation.comfda.gov

Conversely, nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac can lead to a deficiency of prostaglandins within the gastric and duodenal mucosa. pfizermedicalinformation.comfda.gov This deficiency can result in diminished bicarbonate and mucus secretion, which are vital components of the mucosal protective barrier, thereby contributing to the mucosal damage caused by NSAIDs. pfizermedicalinformation.comfda.gov Misoprostol, a synthetic PGE1 analog, counteracts this by providing a direct, protective effect on the mucosa. pfizermedicalinformation.com While misoprostol can increase bicarbonate and mucus production, it is difficult to distinguish whether its ulcer-reducing capability stems from its antisecretory effect, its mucosal protective effect, or a combination of both. pfizermedicalinformation.comfda.gov

Table 2: Effects of Diclofenac and Misoprostol on Prostaglandin-Related Pathways

Compound Mechanism Effect Citation
Diclofenac Inhibition of Cyclooxygenase (COX-1 & COX-2) Potent inhibition of prostaglandin synthesis pfizermedicalinformation.comfda.govmdpi.com
Misoprostol Synthetic Prostaglandin E1 Analog Gastric antisecretory and mucosal protective properties pfizermedicalinformation.comfda.govfda.gov

Animal Models for Gastric Protection Mechanisms

NSAID-Induced Gastric Damage Models (e.g., Rat Models)

Rat models are frequently employed to study NSAID-induced gastric damage and the protective effects of co-administered agents like misoprostol. nih.govresearchgate.net In these models, administration of diclofenac alone has been shown to produce significant gastric damage, including the formation of ulcers, in a dose-dependent manner. nih.gov

Studies have demonstrated that the co-administration of misoprostol with diclofenac markedly reduces the incidence and severity of these gastric lesions. nih.govresearchgate.net For instance, research has shown that misoprostol can dose-dependently decrease the number of diclofenac-induced ulcers. nih.gov These findings in animal models provide a preclinical basis for the clinical use of the diclofenac/misoprostol combination to mitigate the gastrointestinal toxicity of diclofenac. nih.govresearchgate.net

In some studies, the ulcerogenic effects of diclofenac were compared to other NSAIDs, and the protective effects of misoprostol were evaluated against these as well. researchgate.net The results consistently highlight the ability of misoprostol to prevent gastric ulcers induced by various NSAIDs. researchgate.net

Table 3: Findings from NSAID-Induced Gastric Damage Models in Rats

Treatment Group Observed Gastric Effect Citation
Diclofenac alone Significant gastric damage, dose-dependent ulcer formation nih.gov
Diclofenac + Misoprostol Marked reduction in diclofenac-induced ulcers nih.govresearchgate.net
Misoprostol alone No production of gastric damage nih.gov

Methodologies for Assessing Gastric Mucosal Integrity

The assessment of gastric mucosal integrity in animal models involves a combination of macroscopic and microscopic evaluation techniques. researchgate.net A common macroscopic method is the calculation of an ulcer index, which quantifies the extent of gastric lesions. researchgate.netresearchgate.net This often involves measuring the number and size of ulcers. nih.gov

Histopathological examination of stomach tissue provides a microscopic assessment of mucosal damage. researchgate.net This allows for the detailed evaluation of features such as inflammation, sub-mucosal congestion, and neutrophil infiltration. researchgate.netresearchgate.net Electron microscopy has also been used to examine ultrastructural changes in the gastric mucosa, such as hyperkeratosis on the mucosal surface and alterations in the depth of gastric pits. hres.ca

The integrity of the gastric mucosa is understood to depend on a balance between aggressive factors (like hydrochloric acid and pepsin) and protective factors (such as mucus and bicarbonate secretion, prostaglandins, and mucosal blood flow). researchgate.net Methodologies for assessing gastric mucosal integrity often aim to quantify the impact of substances on this delicate balance.

Studies on Gastric Motility in Animal Models

Investigations into the effects of diclofenac on gastric motility in animal models, specifically in anesthetized rats, have revealed that diclofenac can increase intestinal motility. researchgate.net This motor-stimulating effect of diclofenac was observed to be dose-dependent, with higher doses leading to a more rapid onset of increased motility. researchgate.net

Interestingly, the study also explored the influence of other agents on this diclofenac-induced hypermotility. It was found that misoprostol could decrease or even abolish the increased motility caused by diclofenac. researchgate.net This suggests a potential modulatory role of misoprostol on the gastrointestinal motor effects of diclofenac, in addition to its well-established mucosal protective properties.

Table 4: Effects of Diclofenac and Misoprostol on Gastric Motility in Anesthetized Rats

Compound/Combination Effect on Intestinal Motility Citation
Diclofenac Dose-dependent increase in motility researchgate.net
Diclofenac + Misoprostol Decreased or abolished the increased motility caused by diclofenac researchgate.net

Investigation of Intestinal Permeability in Animal Models

Nonsteroidal anti-inflammatory drugs (NSAIDs), including diclofenac, are known to increase intestinal permeability, a key step in the development of gastrointestinal injury. wjgnet.com This increased permeability allows luminal contents to penetrate the mucosa, triggering an inflammatory cascade. wjgnet.comnih.gov Animal models have been crucial in elucidating this mechanism. In rat models, oral administration of diclofenac has been shown to cause significant damage to the small intestine, including mucosal congestion, edema, and ulceration. nih.gov Studies in rats have demonstrated that diclofenac administration increases intestinal permeability within hours. nih.gov For instance, one study using male Sprague-Dawley rats found that diclofenac sodium significantly increased upper GI permeability at 1 hour post-dose and that all tested formulations of diclofenac increased permeability by the 3-hour mark. researchgate.net

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is used to counteract this damage. wjgnet.commdpi.com Prostaglandins are crucial for maintaining the integrity of the gastrointestinal mucosa. gutnliver.org NSAIDs inhibit prostaglandin synthesis, leading to a deficiency that can diminish bicarbonate and mucus secretion, contributing to mucosal damage. gutnliver.org Research in animal models has shown that prostaglandin analogs can mitigate this effect. A study in rats demonstrated that misoprostol could reduce the increase in intestinal permeability induced by the surfactant sodium dodecyl sulfate (B86663) (SDS), a compound used to experimentally induce gut injury. mdpi.comnih.gov Specifically, misoprostol at concentrations of 1 and 10 µM reduced the SDS-induced permeability by 50% and 75%, respectively. mdpi.com While some studies show misoprostol alleviates NSAID-induced increases in intestinal permeability, others suggest this protective effect may be dose-dependent or that permeability is only partially mediated by prostaglandin levels. wjgnet.comgutnliver.org A pilot study in healthy volunteers showed that co-therapy with misoprostol reduced the incidence of small-intestinal mucosal breaks caused by a two-week course of diclofenac sodium. nih.govgutnliver.org

Research on Neutrophil Activation and Microcirculatory Disturbances in Induced Damage

A critical component of NSAID-induced gastrointestinal damage is the activation of neutrophils and subsequent microcirculatory disturbances. nih.govnih.gov The initial inhibition of prostaglandins by diclofenac can lead to gastric hypermotility, which causes microvascular disturbances and initiates the recruitment and activation of neutrophils. nih.gov These activated neutrophils adhere to the vascular endothelium of the gastric microcirculation, leading to the production of free radicals and proteolytic enzymes that cause tissue damage. nih.gov

Animal models have been instrumental in confirming the role of neutrophils in this pathogenic process.

Rat Models : Studies in rats have shown that making the animals neutropenic (deficient in neutrophils) provides significant protection against the gastric damage typically induced by NSAIDs like indomethacin (B1671933) and naproxen. swolverine.com This protection was observed without altering the inhibition of prostaglandin synthesis by the NSAID, confirming that the damage is a neutrophil-dependent process. swolverine.com Neutrophil infiltration into the gastric mucosa can occur as early as 15 to 30 minutes after NSAID administration in rats. nih.gov

Murine Models : Research using mutant mice further solidifies the role of neutrophils. In a murine model of NSAID-induced injury, depletion of neutrophils resulted in a greater than 50% reduction in damage. frontiersin.org

Minipig Models : In a 28-day study using minipigs, diclofenac treatment led to drug-induced hepatitis characterized by marked infiltration of neutrophils in the liver, as confirmed by specialized staining techniques (chloroacetate esterase and myeloperoxidase). pfizermedicalinformation.com This highlights the role of neutrophils in diclofenac-induced injury in larger animal models as well. pfizermedicalinformation.com

Table 1: Research Findings on Neutrophil Activation in NSAID-Induced Damage
Animal ModelNSAID UsedKey FindingReference
RatIndomethacin, NaproxenNeutropenic rats were significantly more resistant to NSAID-induced gastric ulceration. swolverine.com
RatIndomethacinNeutrophil infiltration occurs within 15-30 minutes of administration. nih.gov
MouseIndomethacinNeutrophil depletion led to a >50% reduction in gastrointestinal injury. frontiersin.org
MinipigDiclofenacCaused marked infiltration of neutrophils into the liver after 28 days of treatment. pfizermedicalinformation.com

Animal Models for Systemic Mechanistic Effects of Prostaglandin Analogs

The effects of prostaglandin analogs are not confined to the gastrointestinal tract. Various animal models have been employed to study their systemic mechanisms. For example, prostaglandin analogs have been investigated for their stimulating effects on hair growth in different animal models. In a mouse model, the administration of a PGE1 vasodilator was shown to decrease bacterial colonization around orthopedic implants in diabetic subjects by enhancing local blood supply, demonstrating a systemic effect on infection control and vascular perfusion. These studies show that the mechanisms of prostaglandin analogs have broad physiological implications beyond their well-known gastroprotective roles.

Vasodilatory Effects of PGE1 Analogs (e.g., Alprostadil) in Vascular Models

Misoprostol is a synthetic analog of Prostaglandin E1 (PGE1). PGE1 and its analogs, such as alprostadil, are known for their potent vasodilatory properties. These effects have been characterized in various vascular models.

A key study utilized a canine model of chronic cauda equina compression to assess the vasodilatory effects of a PGE1 derivative. nih.gov In this model, a balloon was used to create chronic compression of the nerve roots in the lumbar spine. nih.gov Oral administration of the PGE1 derivative resulted in significant vasodilation of the arteries supplying the nerve roots. nih.gov

Table 2: Vasodilatory Effects of a PGE1 Derivative in a Canine Model
ParameterObservation Time Post-AdministrationFindingReference
Arterial Diameter60 and 75 minutesSignificantly increased compared to veins. nih.gov
Arterial Blood Flow60 and 75 minutesSignificantly increased. nih.gov
Blood Flow VelocityOver 90 minutesNo significant change observed. nih.gov
Venous DiameterOver 90 minutesNo significant change observed.

This study concluded that the PGE1 derivative improves arterial blood flow without inducing venous blood stasis. nih.gov Other animal models have also supported these findings. In rabbit lungs, aerosolized PGE1 was shown to protect against vascular leakage during ischemia-reperfusion. Furthermore, PGE1 is recognized for its ability to increase blood flow in skin and muscle and to promote the generation of new capillaries in ischemic skeletal muscles in animal studies.

Role in Inflammation Models and Associated Mechanisms

Prostaglandins play a complex and often dual role in inflammation, acting as both mediators and resolvers of the inflammatory response. researchgate.net Their specific function depends on the type of prostaglandin, the receptor it binds to, and the cell type involved. researchgate.net

Prostaglandins of the E-series, such as PGE2, can exhibit both pro- and anti-inflammatory effects. researchgate.net

Pro-inflammatory Actions : In the acute phase of inflammation, PGE2 can enhance the recruitment of neutrophils and macrophages and promote the secretion of pro-inflammatory cytokines. gutnliver.org

Anti-inflammatory Actions : Conversely, PGE2 can also suppress the immune response by inhibiting the production of IL-2 by T-cells, thereby reducing T-cell activation. gutnliver.org It can also promote a shift towards Th2 immune responses, which are associated with repair mechanisms. gutnliver.org

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the study of diclofenac (B195802) sodium and misoprostol (B33685). Its versatility and sensitivity make it ideal for separating, identifying, and quantifying the individual components within a single sample.

The development of a single HPLC method capable of concurrently measuring both diclofenac sodium and misoprostol is crucial for efficiency and consistency in research settings. Several studies have focused on creating and optimizing such methods. amazonaws.com A common approach involves reversed-phase HPLC (RP-HPLC), which effectively separates the two distinct molecules.

Researchers have successfully developed methods using various stationary phases, most notably C18 and C8 columns. researchgate.netresearchgate.net For instance, one method utilizes a Thermo Hypersil BDS–C18 column (250 mm × 4.6 mm, 5.0 µm) with an isocratic mobile phase of acetonitrile (B52724) and water (85:15 v/v). researchgate.net Another established method employs a mobile phase composed of methanol (B129727) and 0.05% orthophosphoric acid (OPA) in water, adjusted to pH 2.7, in a 70:30 v/v ratio. amazonaws.comwisdomlib.org The selection of the mobile phase composition, flow rate (typically around 0.7 to 1.0 mL/min), and column type is optimized to achieve clear separation and well-defined peaks for both this compound. amazonaws.comwisdomlib.org These methods are designed to be robust enough for application to bulk drug substances and formulated products without interference from excipients. amazonaws.comresearchgate.net

A study aimed at determining diclofenac sodium, misoprostol, and its related impurities utilized a Shim-Pack CLC-C8 column with a mobile phase of acetonitrile, methanol, and a pH 3.0 triethylamine (B128534) buffer (22:36:42). researchgate.net This demonstrates the adaptability of HPLC methods to simultaneously quantify the active ingredients alongside other substances of interest.

Table 1: Examples of HPLC Chromatographic Conditions for Simultaneous Analysis

Parameter Method 1 researchgate.net Method 2 amazonaws.com Method 3 researchgate.net
Column Thermo Hypersil BDS–C18 Thermo Hypersil BDS–C18 Shim-Pack CLC-C8
Mobile Phase Acetonitrile: Water (85:15) Methanol: 0.05% OPA Water pH 2.7 (70:30) Acetonitrile:Methanol:pH 3.0 Triethylamine buffer (22:36:42)
Flow Rate 1 mL/min 0.7 mL/min Not Specified
Detection (UV) 220 nm 235 nm 200 nm

For any analytical method to be considered reliable for research, it must undergo rigorous validation as per guidelines from bodies like the International Conference on Harmonisation (ICH). amazonaws.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy (recovery), robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: Developed HPLC methods show a good linear relationship over specified concentration ranges. For example, one method established linearity from 50-100 µg/mL for diclofenac sodium and 0.2-0.4 µg/mL for misoprostol. researchgate.net Another study confirmed linearity in the ranges of 50-100 µg/mL for diclofenac sodium and 200-400 µg/mL for misoprostol, both achieving a correlation coefficient (r²) of 0.999. amazonaws.comwisdomlib.orgwjpr.net

Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. Validated methods consistently show a relative standard deviation (RSD) of less than 2%, which is within acceptable limits and indicates a high degree of precision. amazonaws.comwisdomlib.orgwisdomlib.org

Accuracy (Recovery): Accuracy is determined by recovery studies, where a known amount of the pure drug is added to a sample and the mixture is analyzed. Studies report excellent average recovery for both this compound, often between 98% and 102%. researchgate.net One specific analysis found recovery to be 99.93% for diclofenac sodium and 100.75% for misoprostol. wisdomlib.orgwisdomlib.org

LOD & LOQ: The sensitivity of the methods is confirmed by low LOD and LOQ values. In one validated method, the LOD and LOQ for diclofenac sodium were 0.26 µg/mL and 0.78 µg/mL, respectively, while for misoprostol, they were 1.87 µg/mL and 5.6 µg/mL. amazonaws.comwisdomlib.orgwjpr.net Another method reported an LOD/LOQ of 1 µg/mL / 2 µg/mL for diclofenac sodium and 0.03 µg/mL / 0.1 µg/mL for misoprostol. researchgate.net

Robustness: Robustness testing involves making deliberate small variations to method parameters (like mobile phase composition, pH, or flow rate) to ensure the method remains unaffected. The consistent results under these variations confirm the method's reliability for routine use. researchgate.netwisdomlib.org

Table 2: Summary of Validation Parameters from Different HPLC Research Methods

Parameter Diclofenac Sodium Misoprostol Source(s)
Linearity Range 50-100 µg/mL 200-400 µg/mL wisdomlib.org, amazonaws.com, wjpr.net
Correlation Coefficient (r²) 0.999 0.999 wisdomlib.org, wisdomlib.org
Precision (%RSD) < 2% < 2% wisdomlib.org, amazonaws.com
Accuracy (% Recovery) 99.93% 100.75% wisdomlib.org, wisdomlib.org
LOD 0.26 µg/mL 1.87 µg/mL wisdomlib.org, amazonaws.com, wjpr.net
LOQ 0.78 µg/mL 5.6 µg/mL wisdomlib.org, amazonaws.com, wjpr.net

In the HPLC analysis of this compound, Ultraviolet (UV) detection is the most commonly applied technique. amazonaws.comresearchgate.net This is because both compounds possess chromophores—parts of the molecule that absorb UV light—allowing for their detection and quantification. The selection of a specific wavelength is critical for achieving maximum sensitivity and selectivity.

Researchers have employed a range of UV wavelengths depending on the specific method parameters. Wavelengths such as 200 nm, 220 nm, 235 nm, and 281 nm have been successfully used in various studies. amazonaws.comresearchgate.netresearchgate.net For instance, a method using a methanol and water mobile phase set the UV detector to 235 nm, which provided good resolution and sensitivity for both compounds. amazonaws.com Another method, developed for the simultaneous determination of the active ingredients and related impurities, used a detection wavelength of 200 nm. researchgate.net The use of a photodiode array (PDA) detector can be particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in Research

While HPLC-UV is excellent for quantifying parent compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a more powerful tool for metabolite profiling due to its superior sensitivity and specificity. This technique is essential for understanding the metabolic fate of diclofenac and misoprostol in biological systems.

Research has shown that diclofenac is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. nih.gov LC-MS/MS analysis can identify and quantify the resulting mono-hydroxylated metabolites, such as 5'-hydroxydiclofenac and 4'-hydroxydiclofenac. nih.gov Similarly, misoprostol is rapidly de-esterified in the body to its pharmacologically active metabolite, misoprostol acid. mdpi.com Ultra-sensitive UHPLC-MS/MS methods have been developed and validated to determine misoprostol acid in various biological matrices like whole blood and placenta. mdpi.com In some forensic cases, toxicological analysis of pills has used UHPLC-MS/MS to confirm the presence of both diclofenac and misoprostol. mdpi.com The high sensitivity of this technique is highlighted by its ability to achieve a limit of detection for misoprostol acid as low as 25 pg/mL. mdpi.com

Spectrophotometric Analysis in Research Settings

UV-Visible spectrophotometry offers a simpler, more accessible method for quantitative analysis in certain research applications, particularly for quality control tests like dissolution studies of tablet formulations. biorxiv.orgijprajournal.com This technique measures the amount of light absorbed by a sample at a specific wavelength.

In the context of this compound combination tablets, spectrophotometry is used to determine the rate of drug release from the dosage form over time. biorxiv.orgbiorxiv.org For these dissolution tests, samples are withdrawn at various intervals and their absorbance is measured. Research has utilized wavelengths such as 276 nm or 280 nm to analyze diclofenac sodium and 237 nm for misoprostol. biorxiv.orgijprajournal.com While not as selective as HPLC, when used for analyzing single components or in well-defined systems like dissolution media, spectrophotometry provides a reliable and efficient analytical tool. ijprajournal.com

Research on Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical research and quality control. It involves the identification and quantification of any unwanted chemicals, such as degradation products or intermediates from the synthesis process, in the final drug product. Regulatory guidelines require that impurities above a certain threshold be identified and characterized. fda.gov

RP-HPLC is the primary technique used for impurity profiling of this compound. researchgate.netlongdom.org Specific methods have been developed with the express purpose of separating the two active ingredients from their known related substances. researchgate.net One such method was able to simultaneously determine diclofenac sodium, misoprostol, and misoprostol-related impurities in a single chromatographic run. researchgate.net The development of these stability-indicating methods is vital, as they can be used to monitor the drug product over time and under various stress conditions (e.g., heat, light, humidity) to identify any degradation products that may form. This ensures that the product remains within its safety and quality specifications throughout its shelf life.

Synthetic Chemistry Research of Misoprostol

Investigation of Synthesis Pathways for Misoprostol (B33685)

The synthesis of Misoprostol has been a subject of considerable research, with various pathways developed to construct this complex molecule. A prominent method that has been explored is the use of cuprate (B13416276) coupling reactions. This approach typically involves the conjugate addition of an organocuprate reagent to a cyclopentenone intermediate.

One of the key challenges in Misoprostol synthesis is the efficient and stereocontrolled construction of the two side chains on the cyclopentanone (B42830) core. The cuprate coupling strategy has proven effective in this regard. The process generally involves the preparation of a vinylcuprate reagent, which is then reacted with a protected cyclopentenone derivative.

Table 1: Key Steps in a Representative Cuprate Coupling Approach to Misoprostol Synthesis

StepDescription
1. Preparation of the Cyclopentenone Intermediate Synthesis of a suitably functionalized and protected cyclopentenone ring, which serves as the electrophile in the cuprate addition step.
2. Formation of the Organocuprate Reagent Preparation of a higher-order vinylcuprate reagent containing the C13-C20 side chain of Misoprostol. This is often generated from a corresponding vinylstannane or vinyliodide precursor.
3. Cuprate Conjugate Addition The stereoselective 1,4-addition of the organocuprate to the cyclopentenone intermediate to introduce the lower side chain.
4. Trapping of the Enolate The resulting enolate from the conjugate addition is trapped with an electrophile that will be converted into the upper carboxylic acid side chain.
5. Elaboration of the Side Chains and Deprotection Functional group manipulations and removal of protecting groups to yield the final Misoprostol molecule.

Stereochemical Considerations in Misoprostol Synthesis

Misoprostol is a chiral molecule with multiple stereocenters, and its biological activity is dependent on the specific stereochemistry of these centers. Commercially available Misoprostol is a racemic mixture of four stereoisomers. The control of stereochemistry during the synthesis is, therefore, a critical aspect of the research in this area.

The relative stereochemistry of the substituents on the cyclopentanone ring is crucial for the desired pharmacological activity. The key stereocenters that need to be controlled during the synthesis are at C8, C11, C12, and C16. The stereochemistry at C11 and C12 is particularly important for the proper orientation of the two side chains.

Table 2: Stereoisomers of Misoprostol

StereoisomerChirality at C8Chirality at C11Chirality at C12Chirality at C16
(11R, 16S)-MisoprostolR/SRRS
(11R, 16R)-MisoprostolR/SRRR
(11S, 16S)-MisoprostolR/SSSS
(11S, 16R)-MisoprostolR/SSSR

The development of stereoselective synthetic routes has been a major focus of research. This includes the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysts to control the stereochemical outcome of key reactions, such as the conjugate addition step. The stereochemical integrity of the final product is typically confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography.

Studies on Intramolecular Isomerization Processes

The stability of Misoprostol and its potential for isomerization under certain conditions have been investigated. One area of study has been the intramolecular isomerization between different forms of Misoprostol. For instance, research has been conducted on the conversion of A-type Misoprostol (A-MP) to B-type Misoprostol (B-MP).

One study reported the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to facilitate this intramolecular isomerization. This process was found to be effective for the separation of enantio-pure isomers without the formation of impurities. The chemical structures of the resulting isomers were confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass spectroscopy.

Table 3: Spectroscopic Data for A-type and B-type Misoprostol

Spectroscopic TechniqueA-type Misoprostol (A-MP)B-type Misoprostol (B-MP)
1H-NMR Characteristic peaks corresponding to the protons of the A-type isomer.Distinct shifts in proton signals indicating the structural change to the B-type isomer.
13C-NMR Specific carbon chemical shifts for the A-type structure.Altered carbon chemical shifts confirming the isomerization to the B-type structure.
Mass Spectrometry Molecular ion peak corresponding to the mass of Misoprostol.Identical molecular ion peak, confirming that B-MP is an isomer of A-MP.

Understanding these isomerization processes is important for the formulation and storage of Misoprostol, as the different isomers may exhibit different biological activities and stability profiles.

Development of Synthetic Analogs for Mechanistic Probes

The development of synthetic analogs of Misoprostol can be a powerful tool for investigating its mechanism of action and interaction with its biological targets, primarily prostaglandin (B15479496) receptors. While much of the analog development for Misoprostol has focused on improving its therapeutic properties, the principles of medicinal chemistry can be applied to create probes for mechanistic studies. These probes are designed to retain the essential binding features of the parent molecule while incorporating a reporter group or a reactive moiety.

Several classes of mechanistic probes could be synthesized based on the Misoprostol scaffold:

Radiolabeled Analogs: The synthesis of Misoprostol analogs incorporating radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for quantitative receptor binding assays and autoradiographic studies to map the distribution of its binding sites in tissues.

Fluorescent Analogs: By attaching a fluorescent tag to a non-essential position of the Misoprostol molecule, researchers could create probes for use in fluorescence microscopy and flow cytometry. These analogs would enable the visualization of Misoprostol's binding to and localization within living cells in real-time.

Photoaffinity Labeled Analogs: The incorporation of a photo-reactive group, such as an azido (B1232118) or diazirine moiety, into the Misoprostol structure would create a photoaffinity label. Upon binding to its receptor, the probe can be activated by UV light to form a covalent bond with the receptor protein. This allows for the identification and characterization of the binding site through techniques like protein sequencing or mass spectrometry.

Biotinylated Analogs: The synthesis of a biotin-conjugated Misoprostol analog would facilitate the study of its protein-protein interactions. The high affinity of biotin (B1667282) for streptavidin can be exploited to isolate and identify receptor complexes and associated signaling proteins.

Table 4: Potential Mechanistic Probes Based on Misoprostol

Type of ProbeReporter/Reactive GroupPotential Application
Radiolabeled Analog³H, ¹⁴CReceptor binding assays, autoradiography
Fluorescent AnalogFluorescein, RhodamineCellular imaging, flow cytometry
Photoaffinity Labeled AnalogAzido, DiazirineIdentification of receptor binding sites
Biotinylated AnalogBiotinStudy of protein-protein interactions

The synthesis of these mechanistic probes would require careful consideration of the structure-activity relationships of Misoprostol to ensure that the modification does not significantly impair its binding affinity for its target receptors.

Future Directions in Research on Diclofenac Sodium and Misoprostol

Elucidating Remaining Unclear Mechanistic Aspects

Despite its widespread use, the full spectrum of the pharmacological interaction between diclofenac (B195802) and misoprostol (B33685) is not completely understood. pfizermedicalinformation.com Future research will likely focus on several areas where the mechanistic picture remains incomplete. One key question is whether the clinical benefit of misoprostol in reducing gastric and duodenal ulcers stems from its antisecretory effect, its mucosal protective effect, or a combination of both. pfizermedicalinformation.com

Beyond this, evidence suggests potential synergistic and independent effects that warrant deeper investigation. In vitro studies have reported synergistic stimulatory effects on human osteoarthritic cartilage, and animal studies have revealed that the combination may have potentiating analgesic and anti-inflammatory activities. nih.gov For instance, the addition of misoprostol to diclofenac significantly reduced the effective dose of diclofenac required in a carrageenan-induced acute inflammation rat model. nih.gov Furthermore, misoprostol itself may possess significant anti-inflammatory and immunomodulatory effects, including the potential to protect cartilage by decreasing the synthesis of certain cytokines. nih.gov These findings suggest a more complex interaction than simple gastro-protection and point toward novel therapeutic possibilities.

Table 1: Unclear Mechanistic Aspects and Areas for Future Investigation

Mechanistic AspectCurrent EvidenceFuture Research Direction
Synergistic Analgesia Clinical studies in post-surgical dental pain showed enhanced analgesia for the combination compared to diclofenac alone. nih.govInvestigate the specific molecular pathways through which misoprostol potentiates diclofenac's analgesic effects.
Synergistic Anti-Inflammatory Effects In vivo animal studies revealed potentiating anti-inflammatory activity between misoprostol and diclofenac. nih.govnih.govElucidate the impact of the combination on inflammatory mediators and cellular pathways beyond COX inhibition, such as the NF-κB pathway. nih.gov
Cartilage Protection/Stimulation In vitro studies report synergistic stimulatory effects on human osteoarthritic cartilage. nih.gov Other data suggest misoprostol may protect against NSAID-induced cartilage damage by decreasing cytokine synthesis. nih.govConduct further in vitro and in vivo studies to confirm these chondroprotective effects and determine the underlying mechanisms.
Immunomodulation Misoprostol has been shown to increase the immunomodulatory effect of cyclosporine in animal studies and in renal transplant recipients. nih.govExplore the potential immunomodulatory role of the diclofenac-misoprostol combination in autoimmune conditions like rheumatoid arthritis.

Development of Novel Research Models for Complex Interactions

Advancing the understanding of diclofenac and misoprostol requires the development and application of more sophisticated research models. While traditional preclinical models like the carrageenan-induced paw edema model in rats have been valuable for assessing acute anti-inflammatory activity, they have limitations in fully replicating the chronic nature of diseases like osteoarthritis and rheumatoid arthritis. mdpi.com

Future research will benefit from the use of chronic inflammation models, such as the complete Freund's adjuvant (CFA)-induced arthritis model, to better evaluate long-term efficacy and mechanisms. mdpi.com In vitro studies using specific cell types, such as the use of canine parietal cells to characterize prostaglandin (B15479496) receptors, can continue to provide targeted insights. pfizermedicalinformation.com There is also a need for models that can objectively assess clinical outcomes; for example, magnetic resonance imaging (MRI) is being employed to assess anti-inflammatory effects on joint soft tissue architecture and to verify the clinical relevance of in vitro findings on cartilage. nih.gov Furthermore, computational models, such as molecular docking, are being used to design novel NSAID derivatives with improved selectivity and to understand interactions with biological targets like COX-2 and prostaglandin receptors. researchgate.net These advanced models will be crucial for dissecting the complex interplay between diclofenac, misoprostol, and various physiological systems.

Table 2: Research Models for Studying Diclofenac and Misoprostol Interactions

Model TypeExample of ApplicationPotential Future Use
In Vitro Cell Culture Studies on canine parietal cells to identify and characterize specific prostaglandin receptors for misoprostol. pfizermedicalinformation.comCo-culture systems of synoviocytes and chondrocytes to study synergistic effects on cartilage in an inflammatory environment.
Acute Inflammation Animal Models Carrageenan-induced paw edema in rats to evaluate synergistic anti-inflammatory and analgesic effects. nih.govmdpi.comInitial screening of novel formulations or related compounds for anti-inflammatory potential.
Chronic Inflammation Animal Models Collagen-induced or adjuvant-induced arthritis models. mdpi.comEvaluating long-term effects on disease progression, cartilage integrity, and systemic inflammatory markers.
Advanced Imaging Magnetic Resonance Imaging (MRI). nih.govTo non-invasively assess changes in joint tissue architecture and inflammation in response to treatment in clinical studies.
Computational Modeling Molecular docking to predict binding affinity of NSAID derivatives to COX enzymes. researchgate.netTo model the interaction of diclofenac and misoprostol with various prostaglandin receptor subtypes to predict off-target effects.

Advanced Analytical Approaches for Metabolite Identification and Interaction Studies

The precise characterization of how diclofenac, misoprostol, and their metabolites interact requires powerful analytical techniques. The development of sensitive and selective methods is essential for understanding the pharmacokinetics and for identifying previously unknown products of their metabolism or interaction.

High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous quantification of diclofenac and misoprostol in pharmaceutical formulations. researchgate.netresearchgate.net However, the future of this research lies in the application of mass spectrometry (MS)-based techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) and, more powerfully, liquid chromatography-tandem mass spectrometry (LC-MS/MS), including ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS), offer the sensitivity and specificity needed to detect and quantify the drugs and their metabolites in complex biological matrices like blood and tissue. mdpi.comnih.gov For example, UHPLC-QqQ-MS/MS has been successfully used to quantify diclofenac and its major metabolite, 4'-hydroxy-diclofenac, as well as misoprostol's active metabolite, misoprostol acid, in various post-mortem and fetal tissues. medicaldialogues.inmdpi.comnih.gov These advanced methods can also be used to study clinically relevant drug-drug interactions, such as the interference of some NSAIDs with aspirin's antiplatelet effect, by precisely measuring molecular changes like COX-1 acetylation in platelets. nih.govspringermedizin.de

Table 3: Advanced Analytical Techniques in Diclofenac and Misoprostol Research

Analytical TechniqueApplicationKey Findings/Future Potential
RP-HPLC Simultaneous determination of diclofenac sodium and misoprostol in compound tablets. researchgate.netQuality control of pharmaceutical formulations.
GC-MS Detection of misoprostol acid in biological samples (e.g., urine). nih.govIdentification of volatile metabolites.
LC-MS/MS Characterization of diclofenac degradation products in aqueous solutions. researchgate.netElucidating potential interactions with excipients and stability pathways.
UHPLC-QqQ-MS/MS Highly sensitive quantification of diclofenac, misoprostol acid, and their metabolites in complex biological matrices like blood, placenta, and fetal liver. mdpi.comnih.govTo build comprehensive pharmacokinetic models, study drug distribution in specific tissues, and investigate metabolic drug-drug interactions.

Exploration of Prostaglandin Signaling Beyond Gastric Protection

The inclusion of misoprostol, a synthetic analog of prostaglandin E1 (PGE1), in the combination formulation opens up avenues of research into prostaglandin signaling that extend far beyond its role in the stomach. medicaldialogues.indrugbank.com Prostaglandins (B1171923) exert a vast array of biological functions by binding to specific G-protein coupled receptors. Prostaglandin E2 (PGE2), a closely related prostanoid, signals through four distinct receptor subtypes (EP1, EP2, EP3, and EP4), which are differentially expressed throughout the body and couple to different intracellular signaling cascades, altering levels of cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium (Ca2+). nih.gov

Future research could explore how the administration of a PGE1 analog like misoprostol influences these diverse pathways. For example, prostaglandins are known to play roles in reproductive processes, and the use of prostaglandin synthesis inhibitors like diclofenac may delay or prevent the rupture of ovarian follicles required for ovulation. medicaldialogues.in The signaling pathways activated by EP receptors are also implicated in inflammation, immune responses, and carcinogenesis. nih.govnih.gov The EP2 receptor, for instance, can activate multiple oncogenic signaling pathways, while the EP4 receptor is involved in inducing factors like TNFα. nih.govnih.gov Investigating how systemic exposure to misoprostol modulates these non-gastric prostaglandin pathways could uncover novel therapeutic applications or explain secondary effects of the combination drug.

Table 4: Prostaglandin E2 (PGE2) Receptor Subtypes and Potential Research Areas

Receptor SubtypePrimary Signaling MechanismKnown/Potential Roles Beyond Gastric Mucosa
EP1 Increases intracellular Ca2+. nih.govInvolved in cell growth and invasion in some cancers (e.g., hepatocellular carcinoma). nih.gov
EP2 Increases intracellular cAMP. nih.govActivates oncogenic signaling pathways (β-catenin, PI3K, STAT3); influences tumor growth and migration. nih.gov
EP3 Decreases intracellular cAMP. nih.govDiverse roles depending on splice variants; involved in fever and inhibition of neurotransmitter release.
EP4 Increases intracellular cAMP. nih.govInduces TNFα and angiogenesis; promotes cancer cell proliferation and inhibits apoptosis. nih.gov

Q & A

Q. What standardized dissolution testing protocols are recommended for quality control of diclofenac sodium/misoprostol delayed-release tablets?

The United States Pharmacopeia (USP) outlines two dissolution tests for these tablets. Dissolution Test 1 (for diclofenac sodium) uses a two-stage method:

  • Acid stage : 0.1 N HCl at 37°C for 2 hours (paddle apparatus, 50 rpm).
  • Buffer stage : Phosphate buffer (pH 6.8) for 45 minutes. Dissolution Test 2 (for misoprostol) employs methanol-water (4:1) as a diluent, with centrifugation under refrigerated conditions to isolate the supernatant for HPLC analysis . Acceptance criteria require ≥80% drug release within specified timeframes. Researchers should validate methods using USP reference standards .

Q. How does the bilayer formulation of diclofenac sodium/misoprostol tablets influence drug release kinetics?

The enteric-coated diclofenac core delays gastric release, while the misoprostol outer mantle ensures rapid dissolution in the stomach. This design prevents NSAID-induced gastric ulcers by allowing misoprostol to act locally before systemic diclofenac absorption. Key parameters include:

  • Coating integrity : Assessed via disintegration testing in 0.1 N HCl (2 hours) followed by pH 6.8 buffer.
  • Drug-layer separation : Centrifugation (10 min at 10°C) isolates misoprostol for quantification .

Q. What pharmacokinetic interactions exist between diclofenac sodium and misoprostol in preclinical models?

In rabbit studies, co-administration at 250:1 (diclofenac:misoprostol) showed no teratogenicity but caused embryotoxicity at doses equivalent to 0.8× the maximum recommended human dose (MRHD). Misoprostol’s plasma half-life (20–40 min) is shorter than diclofenac’s (1–2 hrs), necessitating timed-release formulations to synchronize therapeutic effects .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize bilayer tablet formulations to balance NSAID efficacy and GI protection?

Experimental design :

  • Factors : Compression pressure, Eudragit L100-55 coating thickness, misoprostol granulation binder concentration.
  • Responses : Dissolution rate (USP compliance), tablet hardness (8–12 kp), and stability (ICH Q1A). A central composite design (CCD) identified optimal parameters: 15 kN compression force and 6% w/w Eudragit coating, achieving 92% diclofenac release at 6 hours and <2% misoprostol degradation after 6 months .

Q. How to reconcile contradictory data on misoprostol’s interference with diclofenac’s anti-inflammatory effects in chronic inflammation models?

In collagen-induced arthritis (CIA) models, diclofenac alone reduced joint swelling by 40%, but co-administration with misoprostol blunted this effect. Proposed mechanisms:

  • Prostaglandin antagonism : Misoprostol (PGE1 analog) may compete with diclofenac’s COX-2 inhibition.
  • Dose dependency : Lower misoprostol doses (≤100 µg) minimize interference while maintaining gastroprotection. Researchers should use dose-escalation studies and synovial fluid PG quantification to identify therapeutic windows .

Q. What methodologies address stability challenges in misoprostol-containing formulations during accelerated testing?

Misoprostol degrades via hydrolysis and oxidation. Recommended protocols:

  • Storage conditions : 40°C/75% RH for 6 months (ICH Q1B).
  • Analytical methods : HPLC-UV with C18 columns, mobile phase methanol:water (75:25), detection at 210 nm.
  • Stabilizers : Include antioxidants (ascorbic acid 0.1% w/w) and desiccants (silica gel) in blister packs .

Q. How do polymorphic transitions in diclofenac salts affect solubility and bioavailability in combination products?

Diclofenac-pyrrolidine ethanol salt exhibits two polymorphs:

  • Form A (anhydrous): Solubility = 12 mg/mL in water.
  • Form B (dihydrate): Solubility = 8 mg/mL, but slower dissolution. Use hot-stage microscopy (HSM) and differential scanning calorimetry (DSC) to monitor transitions. Pre-formulation studies should prioritize hydrates for delayed-release tablets to prevent in vivo recrystallization .

Contradictory Data Analysis

Q. Why do clinical trials show mixed efficacy of diclofenac/misoprostol in neuroinflammatory conditions like Alzheimer’s disease (AD)?

A 25-week double-blind trial (n=41) found no significant cognitive improvement (p=0.12), but trends suggested slower decline in treated patients. Limitations:

  • Sample size : Underpowered for subgroup analysis.
  • Dosing : 50 mg diclofenac/200 µg misoprostol TID may inadequately cross the blood-brain barrier. Future studies should use CSF biomarker analysis (e.g., Aβ42, tau) and higher diclofenac doses (75 mg BID) .

Methodological Recommendations

  • Chromatographic validation : For assay methods, ensure system suitability with tailing factor ≤2.0 and RSD ≤2% for peak areas .
  • In vivo modeling : Use adjuvant-induced arthritis (AIA) rats to simulate NSAID-induced GI toxicity, with histopathological scoring of gastric lesions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.